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molecular formula C14H20ClNO3 B018075 4-(2-Piperidinoethoxy)benzoic acid hydrochloride CAS No. 84449-80-9

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No. B018075
M. Wt: 285.76 g/mol
InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05523416

Procedure details

An acylating agent, in acid chloride form, was prepared by combining 26.3 g of 4-(2-piperidino-ethoxy)benzoic acid, hydrochloride, 36.5 g of thionylchloride and 1 drop of dimethylformamide in 200 ml. of 1,2-dichloroethane, and stirring the mixture under reflux for 2 hours under a nitrogen atmosphere. The mixture was then evaporated to dryness under vacuum to obtain the desired 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride, which was dissolved in 1 liter of 1,2-dichloroethane. To the solution was added 20 g of 6-acetoxy-2-(4-acetoxyphenyl)benzo[B]thiophene and the mixture was stirred vigorously. To it was then added, over about 3 minutes, 73.4 g of aluminum chloride. During the addition, the reaction mixture turned dark brown and hydrogen chloride evolved. The mixture was then stirred for one hour, and was poured over 1 liter of ice-water. The layers were separated, and the aqueous layer was extracted three times with 200 ml. portions of warm chloroform. The organic layers were combined and dried over magnesium sulfate, and were then filtered and evaporated under vacuum to obtain a brownish-yellow oil, which was not purified. The presence of the desired product was confirmed by thin layer chromatography (TLC) on silica gel, eluting with 9/1 chloroform/methanol, which showed that the major constituent ran at the same R, as authentic 6-acetoxy-2-(4-acetoxyphenyl)-3-[4(2-piperidinoethoxy)benzoyl]-benzo[B]thiophene.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[CH:13][CH:12]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(Cl)([Cl:22])=O>CN(C)C=O.ClCCCl>[ClH:22].[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([Cl:1])=[O:16])=[CH:13][CH:12]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
26.3 g
Type
reactant
Smiles
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
36.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours under a nitrogen atmosphere
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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